molecular formula C13H16O5 B8218973 ethyl (2S)-2-acetoxy-3-(2-hydroxyphenyl)propanoate

ethyl (2S)-2-acetoxy-3-(2-hydroxyphenyl)propanoate

Cat. No.: B8218973
M. Wt: 252.26 g/mol
InChI Key: VVQVEFPDYMABLQ-LBPRGKRZSA-N
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Description

ethyl (2S)-2-acetoxy-3-(2-hydroxyphenyl)propanoate is an organic compound with a complex structure that includes an ester and a phenolic group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-2-acetoxy-3-(2-hydroxyphenyl)propanoate typically involves the esterification of 2-hydroxyphenylpropanoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

ethyl (2S)-2-acetoxy-3-(2-hydroxyphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The acetoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted esters and phenolic compounds.

Scientific Research Applications

ethyl (2S)-2-acetoxy-3-(2-hydroxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2S)-2-acetoxy-3-(2-hydroxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-hydroxy-3-phenylpropanoate
  • Methyl 2-acetoxy-3-(2-hydroxyphenyl)propanoate
  • Propyl 2-acetoxy-3-(2-hydroxyphenyl)propanoate

Uniqueness

ethyl (2S)-2-acetoxy-3-(2-hydroxyphenyl)propanoate is unique due to its specific stereochemistry and the presence of both an ester and a phenolic group. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

ethyl (2S)-2-acetyloxy-3-(2-hydroxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-3-17-13(16)12(18-9(2)14)8-10-6-4-5-7-11(10)15/h4-7,12,15H,3,8H2,1-2H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQVEFPDYMABLQ-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1O)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=CC=C1O)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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